molecular formula C41H72N3O9PS B040327 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine CAS No. 118790-13-9

1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine

Cat. No.: B040327
CAS No.: 118790-13-9
M. Wt: 814.1 g/mol
InChI Key: KPTYZIORQJTKRR-PSXMRANNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine, also known as this compound, is a useful research compound. Its molecular formula is C41H72N3O9PS and its molecular weight is 814.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylcholines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

118790-13-9

Molecular Formula

C41H72N3O9PS

Molecular Weight

814.1 g/mol

IUPAC Name

[(2R)-2-decanoyloxy-3-[11-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]undecoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C41H72N3O9PS/c1-7-8-9-10-14-17-20-29-41(45)53-36(35-52-54(46,47)51-33-31-44(4,5)6)34-50-32-22-19-16-13-11-12-15-18-21-30-42-55(48,49)40-28-24-25-37-38(40)26-23-27-39(37)43(2)3/h23-28,36,42H,7-22,29-35H2,1-6H3/t36-/m1/s1

InChI Key

KPTYZIORQJTKRR-PSXMRANNSA-N

Isomeric SMILES

CCCCCCCCCC(=O)O[C@H](COCCCCCCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)COP(=O)([O-])OCC[N+](C)(C)C

SMILES

CCCCCCCCCC(=O)OC(COCCCCCCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)COP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCCC(=O)OC(COCCCCCCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)COP(=O)([O-])OCC[N+](C)(C)C

118790-13-9

Synonyms

1-O-(N-dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine
dansyl-PC

Origin of Product

United States

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